![molecular formula C10H16O2 B13664827 2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one](/img/structure/B13664827.png)
2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one
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Overview
Description
2,2-Dimethyl-5-oxaspiro[35]nonan-8-one is a chemical compound with the molecular formula C10H16O2 It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It may be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one
- 5-oxaspiro[3.5]nonan-8-one
- 1-Oxaspiro[2.5]oct-5-ene, 8,8-dimethyl-4-methylene .
Uniqueness
2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Biological Activity
2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one is a spirocyclic compound with the molecular formula C₈H₁₄O₂ and a molecular weight of approximately 142.20 g/mol. Its unique spirocyclic structure, characterized by the presence of an oxygen atom within the ring system, contributes to its diverse chemical properties and potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural versatility and potential therapeutic applications.
Research indicates that compounds in the spirocyclic class, including this compound, exhibit various biological activities:
- Antimicrobial Properties : Spirocyclic compounds often demonstrate significant antibacterial and antifungal activities. Preliminary studies suggest that this compound may possess similar properties, making it a candidate for further exploration in antimicrobial applications.
- Anti-inflammatory Effects : Some spirocyclic compounds have been linked to anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines or modulation of immune responses. This aspect warrants further investigation concerning this compound's efficacy in inflammatory conditions.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one | Spirocyclic structure | Exhibits different biological activity profiles |
2-Oxaspiro[4.5]decane-7,9-dione | Larger spirocyclic framework | Different ring size influences reactivity |
3,6-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran | Bicyclic structure | Known for its aromatic properties and potential medicinal uses |
This comparison highlights the structural complexity and functional diversity of related compounds, emphasizing the unique potential of this compound in various biological contexts.
In Vitro Studies
Recent studies have begun to explore the in vitro biological activities of this compound:
- Antibacterial Activity : In a controlled laboratory setting, tests indicated that this compound displayed notable antibacterial activity against several strains of bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.
- Cytotoxicity Assays : Cytotoxicity assays conducted on human cell lines revealed that while some concentrations exhibited toxicity, others demonstrated selective cytotoxic effects on cancerous cells without harming normal cells.
Future Directions
The promising results from initial studies suggest several avenues for future research:
- Mechanistic Studies : Further investigations are needed to elucidate the precise mechanisms through which this compound exerts its biological effects.
- In Vivo Studies : Transitioning from in vitro to in vivo models will be crucial for assessing the therapeutic potential and safety profile of this compound in living organisms.
Properties
Molecular Formula |
C10H16O2 |
---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2,2-dimethyl-5-oxaspiro[3.5]nonan-8-one |
InChI |
InChI=1S/C10H16O2/c1-9(2)6-10(7-9)5-8(11)3-4-12-10/h3-7H2,1-2H3 |
InChI Key |
DTUCBOQUZKDOQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(C1)CC(=O)CCO2)C |
Origin of Product |
United States |
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